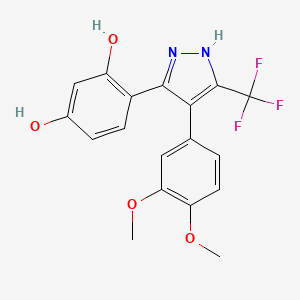

4-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol

Description

This compound (molecular formula: C₁₇H₁₃F₃N₂O₅, molecular weight: 350.297 g/mol) features a pyrazole core substituted with a 3,4-dimethoxyphenyl group at position 4, a trifluoromethyl (-CF₃) group at position 5, and a dihydroxyphenyl ring at position 3 . Its structural complexity suggests applications in medicinal chemistry, particularly as a fragment for enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

4-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O4/c1-26-13-6-3-9(7-14(13)27-2)15-16(22-23-17(15)18(19,20)21)11-5-4-10(24)8-12(11)25/h3-8,24-25H,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNVIUJOHBTIOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(NN=C2C3=C(C=C(C=C3)O)O)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol typically involves multiple steps, starting with the preparation of the pyrazole core. This can be achieved through the reaction of hydrazine with an appropriate β-diketone. The trifluoromethyl group is introduced via electrophilic substitution using reagents such as trifluoromethyl iodide. The final step involves coupling the pyrazole derivative with a benzene ring substituted with hydroxyl groups, often using palladium-catalyzed cross-coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(4-(3,4-Dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the benzene ring can be oxidized to quinones using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the pyrazole ring to a pyrazoline ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced pyrazole derivatives and de-trifluoromethylated products.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(4-(3,4-Dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chloro and Bromo Pyrazole-Thiazole Derivatives

- Structures : 4-(4-chlorophenyl) and 4-(4-bromophenyl) derivatives with a thiazole ring.

- Key Differences :

- Substituents : Chloro (Cl) vs. bromo (Br) at the aryl group.

- Activity : Compound 4 exhibits antimicrobial activity, attributed to halogen-mediated hydrophobic interactions with bacterial targets .

- Crystallography : Isostructural with triclinic symmetry; slight packing adjustments accommodate halogen size differences .

- Comparison :

| Property | Target Compound | Compound 4 (Cl) | Compound 5 (Br) |

|---|---|---|---|

| Molecular Weight | 350.30 | ~550* | ~595* |

| Halogen | None | Cl | Br |

| Bioactivity | Not reported | Antimicrobial | Not reported |

| H-Bond Donors/Acceptors | 3/7 | 2/8 | 2/8 |

*Estimated based on structural complexity.

Oxadiazole Derivatives with Hydroxyl Groups

- Structures : Bis-5-chloro-indol-3-yl clubbed 1,3,4-oxadiazoles with hydroxyl groups at varying positions on the phenyl ring.

- Key Differences :

- Comparison :

| Property | Target Compound | Compound 82 (para-OH) |

|---|---|---|

| Core Structure | Pyrazole | Oxadiazole |

| Enzyme Inhibition | Not reported | High (TP inhibitor) |

| Hydroxyl Positioning | 1,3-diol | 1,3-diol (varies) |

The pyrazole core in the target compound may offer distinct electronic properties compared to oxadiazoles, influencing binding kinetics.

Chlorophenyl Pyrazole Analogs

- Structure : 4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl benzene-1,3-diol.

- Key Differences :

- Substituent : 4-chlorophenyl vs. 3,4-dimethoxyphenyl.

- Implications :

- Chlorine’s electronegativity may increase binding affinity but reduce solubility compared to methoxy groups.

Trifluoromethyl Pyrazole Derivatives

- Structure : 4-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol.

- Key Differences :

- Methoxy Position : 2-methoxy vs. 3,4-dimethoxy.

- Impact : 3,4-Dimethoxy substitution increases steric bulk and may enhance π-π stacking in hydrophobic pockets .

Biological Activity

4-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol, a compound characterized by its complex structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

- Molecular Formula : C17H16N2O4

- IUPAC Name : 4-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol

The structural features include a pyrazole ring and multiple aromatic systems that contribute to its biological properties.

The biological activity of the compound is primarily attributed to its interaction with various biological targets:

- Kinase Inhibition : Similar compounds have shown potent inhibition of kinases such as JAK2/3 and Aurora A/B kinases. The pyrazole moiety is crucial for binding to the ATP site of these kinases, leading to decreased phosphorylation of downstream signaling molecules .

- Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, related pyrazole derivatives have shown IC50 values in the low micromolar range against prostate and ovarian cancer cell lines .

Anticancer Activity

A series of studies have evaluated the anticancer potential of pyrazole derivatives. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | HCT116 | 7.76 | Akt inhibition |

| Compound 2 | OVCAR-8 | 9.76 | Decreased phosphorylation of GSK3β |

| Compound 3 | PC-3 | 30.4 | Inhibition of p-PRAS40 |

These results indicate that modifications on the pyrazole ring can enhance selectivity and potency against specific cancer types .

Anti-inflammatory Activity

In addition to anticancer properties, compounds similar to the target molecule have been investigated for their anti-inflammatory effects. The inhibition of ASK1 kinase by certain pyrazole derivatives has been linked to reduced inflammation markers in models of neurodegenerative diseases .

Study 1: Kinase Profiling

A study evaluated a series of substituted pyrazole-based inhibitors against a panel of kinases. The compound exhibited selective inhibition towards the Akt family with an IC50 value significantly lower than that of existing drugs like GSK2141795. This suggests the potential for developing more effective therapeutics based on this scaffold .

Study 2: Antiparasitic Activity

Another investigation highlighted the activity of pyrazole derivatives against Plasmodium falciparum, with certain compounds displaying IC50 values as low as 56 nM against calcium-dependent protein kinase 1, essential for the parasite's lifecycle . This showcases the versatility of pyrazole compounds beyond oncology.

Q & A

What synthetic methodologies are commonly employed to construct the 1,5-diarylpyrazole core in this compound, and what challenges arise during multi-step synthesis?

The 1,5-diarylpyrazole scaffold is typically synthesized via Claisen-Schmidt condensation followed by cyclization with hydrazine derivatives. For example, describes a multi-step synthesis starting from 5-phenyl-1-pentanol, involving sequential aryl group introduction and cyclization. Key challenges include:

- Regioselectivity control during cyclization, as competing pathways may yield undesired isomers.

- Functional group compatibility , particularly with electron-withdrawing groups like trifluoromethyl (CF₃), which can destabilize intermediates .

- Purification hurdles due to byproducts from incomplete reactions or side reactions involving methoxy groups .

How does the trifluoromethyl group influence the compound’s electronic properties and biological interactions?

The CF₃ group significantly alters electron density and lipophilicity :

- Electron-withdrawing effects stabilize the pyrazole ring, enhancing resistance to metabolic degradation ( ).

- Hydrophobic interactions with target proteins (e.g., enzymes or receptors) are amplified, as shown in docking studies of analogous pyrazoles ( ).

- Steric effects may hinder binding in certain conformations, necessitating structural optimization via substituent positioning .

What advanced spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in such polyfunctionalized pyrazoles?

- Single-crystal X-ray diffraction (SC-XRD): Used to confirm regiochemistry of substituents (e.g., 3,4-dimethoxyphenyl vs. 2,4-isomers) and hydrogen-bonding networks ( ).

- NMR spectroscopy : ¹⁹F NMR tracks CF₃ group interactions, while 2D NOESY clarifies spatial arrangements of methoxy and diol groups.

- DFT calculations : Validate experimental data (e.g., bond lengths, angles) and predict electronic transitions ( ).

How can researchers address contradictory data in the literature regarding the antibacterial efficacy of structurally similar pyrazoles?

Contradictions often arise from variations in:

- Assay conditions (e.g., pH, solvent, bacterial strains). For instance, reports antibacterial activity in AIP Conference Proceedings, but discrepancies may stem from differences in MIC determination protocols.

- Structural nuances : Minor substituent changes (e.g., nitro vs. methoxy groups) drastically alter membrane permeability ( ).

Methodological recommendations :

What computational strategies can optimize the synthesis and activity of this compound?

- Reaction path search methods : Tools like the AFIR (Artificial Force Induced Reaction) algorithm predict feasible pathways for pyrazole cyclization, reducing trial-and-error experimentation ( ).

- QSAR modeling : Correlates substituent patterns (e.g., methoxy vs. trifluoromethyl positioning) with bioactivity, guiding synthetic prioritization.

- Molecular dynamics simulations : Probe stability under physiological conditions (e.g., solvation effects on the diol moiety) .

How do solvent and temperature conditions impact the stability of the diol moiety during prolonged storage or reaction steps?

- Hydrogen-bonding solvents (e.g., DMSO, water) may accelerate diol oxidation. highlights degradation risks under acidic/alkaline conditions.

- Temperature control : Storage below –20°C in inert atmospheres (argon) minimizes decomposition.

- Stabilization strategies : Use radical scavengers (e.g., BHT) or lyophilization for long-term preservation .

What mechanistic insights exist for the anticonvulsant or analgesic activity of related pyrazoles, and how can they inform target validation for this compound?

- GABAergic modulation : Analogous pyrazoles ( ) act as GABA-A receptor agonists, suggesting potential CNS activity.

- COX-2 inhibition : Trifluoromethyl and methoxy groups enhance selectivity for cyclooxygenase isoforms, reducing off-target effects ( ).

- Validation steps :

What are the limitations of current SAR studies for this compound class, and how can they be mitigated?

- Data gaps : Limited in vivo pharmacokinetic data (e.g., bioavailability, half-life).

- Overreliance on in vitro models : Poor translation to complex biological systems.

Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.